
7-Iodo-8-methylquinolin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Iodo-8-methylquinolin-3-amine is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-8-methylquinolin-3-amine typically involves the iodination of 8-methylquinolin-3-amine. One common method is the Sandmeyer reaction, where the amino group of 8-methylquinolin-3-amine is diazotized and then replaced with an iodine atom using potassium iodide and copper(I) iodide as catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale Sandmeyer reactions or other iodination techniques that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the iodination process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the corresponding amine.
Substitution: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, which can replace the iodine with an azide group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: 8-Methylquinolin-3-amine.
Substitution: 7-Azido-8-methylquinolin-3-amine.
Aplicaciones Científicas De Investigación
7-Iodo-8-methylquinolin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of dyes, catalysts, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 7-Iodo-8-methylquinolin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom can enhance the compound’s ability to bind to these targets, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s antimicrobial or antiviral effects.
Comparación Con Compuestos Similares
8-Methylquinolin-3-amine: Lacks the iodine atom, which may result in different biological activities and chemical reactivity.
7-Bromo-8-methylquinolin-3-amine: Similar structure with a bromine atom instead of iodine, potentially leading to different binding affinities and reactivity.
7-Chloro-8-methylquinolin-3-amine: Contains a chlorine atom, which can also affect its chemical and biological properties.
Uniqueness: The presence of the iodine atom in 7-Iodo-8-methylquinolin-3-amine makes it unique compared to its halogenated counterparts. Iodine’s larger atomic size and higher polarizability can enhance the compound’s interactions with biological targets, potentially leading to improved efficacy in certain applications.
Propiedades
Fórmula molecular |
C10H9IN2 |
|---|---|
Peso molecular |
284.10 g/mol |
Nombre IUPAC |
7-iodo-8-methylquinolin-3-amine |
InChI |
InChI=1S/C10H9IN2/c1-6-9(11)3-2-7-4-8(12)5-13-10(6)7/h2-5H,12H2,1H3 |
Clave InChI |
IAFJFPZNDZDPJH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC2=CC(=CN=C12)N)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


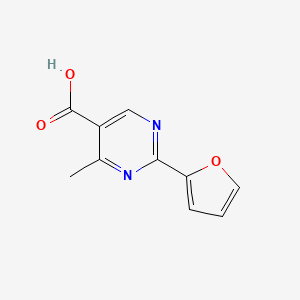
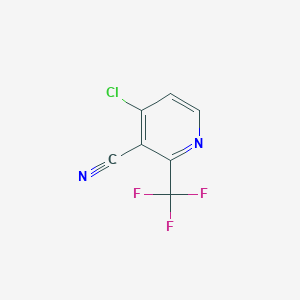
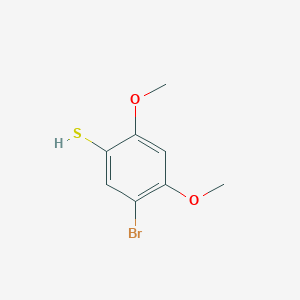
![4-Chloro-5-iodo-2-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13155555.png)

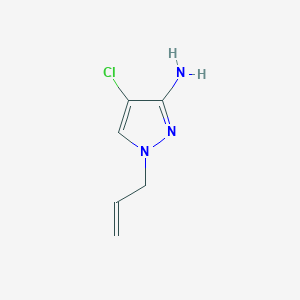

![1-[(Benzyloxy)methyl]-4-bromo-1H-pyrazol-3-amine](/img/structure/B13155578.png)

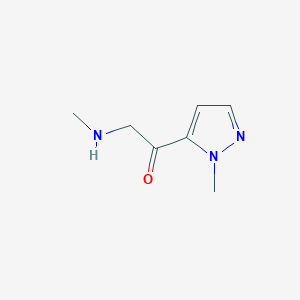
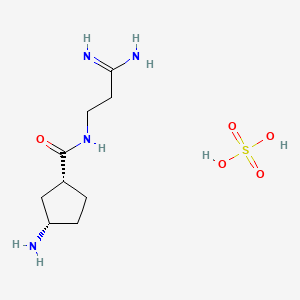


![1-[4-(5-Methyl-1H-pyrazol-4-yl)phenyl]ethan-1-one](/img/structure/B13155602.png)
